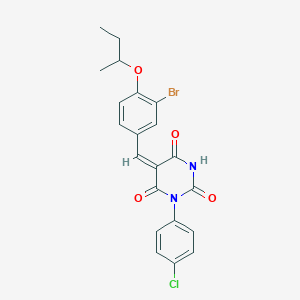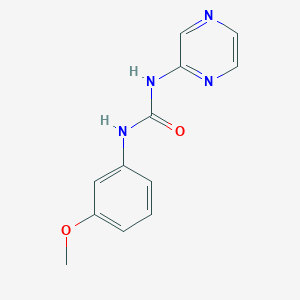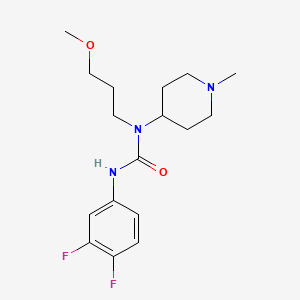![molecular formula C21H19NO3 B5305996 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305996.png)
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as EQPA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. EQPA belongs to the family of stilbenes, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The exact mechanism of action of 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animal models. These effects include the inhibition of inflammation, induction of apoptosis in cancer cells, and neuroprotection in animal models of neurodegenerative diseases. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One advantage of using 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to modulate various signaling pathways in cells, making it a versatile tool for studying cellular processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
合成法
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2-bromo-6-ethoxyphenol with 2-quinolineboronic acid, followed by Suzuki coupling with vinylboronic acid. The resulting intermediate is then acetylated to yield this compound. This method has been optimized to produce high yields of this compound with good purity, making it suitable for large-scale synthesis.
科学的研究の応用
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential use as a therapeutic agent in various diseases. One study demonstrated that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that this compound can induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
[2-ethoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-24-20-10-6-8-17(21(20)25-15(2)23)12-14-18-13-11-16-7-4-5-9-19(16)22-18/h4-14H,3H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDQHJDIJZSAI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(=O)C)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC(=O)C)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)

![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)

![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
![6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)

![N-[2-[2-(4-bromophenyl)-1-cyanovinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5305965.png)
![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5305977.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5305981.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutanamide](/img/structure/B5305985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
![5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine](/img/structure/B5306011.png)